molecular formula C22H28N4O3 B2448405 (3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2097916-01-1

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2448405
CAS No.: 2097916-01-1
M. Wt: 396.491
InChI Key: WQWBVRYJQZSWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4,6-Dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C22H28N4O3 and its molecular weight is 396.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

The compound has been explored for its antibacterial properties, particularly against gram-positive pathogens such as methicillin-resistant Staphylococcus aureus. A study by Tucker et al. (1998) highlights the synthesis and evaluation of oxazolidinones, a class of antibacterial agents, where derivatives similar to the requested compound demonstrated promising in vitro potency against selected gram-positive pathogens, comparable to that of known antibiotics like linezolid (Tucker et al., 1998).

Antitumor and Anticancer Activity

Venkateshwarlu et al. (2014) synthesized a series of compounds, including derivatives of 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones, to evaluate their in vitro cytotoxic and antitumor activities. These studies found that specific compounds showed relative effectiveness in antitumor activities, indicating potential pathways for cancer treatment research (Venkateshwarlu et al., 2014).

Imaging Agents for Parkinson's Disease

In the context of Parkinson's disease, a study conducted by Wang et al. (2017) focused on the synthesis of HG-10-102-01, a compound with structural similarities, for imaging LRRK2 enzyme activity in Parkinson's disease using PET imaging. The study underscores the potential of such compounds in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Novel Bioactive Compounds

Research into novel bioactive heterocycles, such as the synthesis and structural exploration by Prasad et al. (2018), demonstrated the antiproliferative activity of compounds incorporating piperidin and morpholinophenyl groups. These findings contribute to the development of new therapeutic agents with potential applications in treating various diseases (Prasad et al., 2018).

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-14-17(2)24-22(23-16)29-20-4-3-9-26(15-20)21(27)18-5-7-19(8-6-18)25-10-12-28-13-11-25/h5-8,14,20H,3-4,9-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWBVRYJQZSWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.